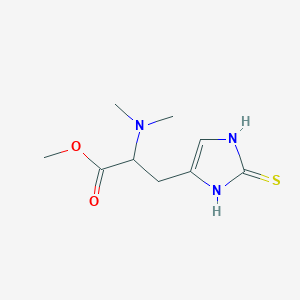

N-DesmethylL-Ergothioneine-d6MethylEster

Description

Foundational Principles of Stable Isotope Tracing in Metabolomics

Stable isotope tracing is a powerful method used to follow the journey of molecules through metabolic pathways within a biological system. researchgate.net The technique involves introducing a metabolite that has been labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.com These labeled molecules are chemically identical to their naturally occurring counterparts and are processed by cells in the same way. rsc.org

The key advantage is that the incorporated isotopes make the tracer molecule and its downstream metabolites "heavier." This mass difference allows them to be distinguished from their unlabeled natural forms using highly sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net By tracking the appearance of the isotope label in various metabolites over time, researchers can map pathway activity, determine metabolic fluxes, and understand how different biological conditions or diseases alter cellular metabolism. researchgate.net

N-Desmethyl-L-Ergothioneine-d6-MethylEster as a Reference Standard in Quantitative Biological Studies

In quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), accuracy depends on accounting for variations that can occur during sample preparation and analysis. This is achieved by using an internal standard (IS). An ideal internal standard is a compound that behaves almost identically to the analyte of interest (the molecule being measured) but is still distinguishable by the detector.

Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry. researchgate.net N-Desmethyl-L-ergothioneine-d6-methyl ester is the deuterium-labeled version of N-Desmethyl-L-ergothioneine methyl ester. medchemexpress.com It is specifically designed for use as an internal standard in the quantitative analysis of ergothioneine (B1671048) and its related metabolites. nih.govresearchgate.net When a known quantity of the deuterated standard is added to a biological sample, it experiences the same processing and potential loss as the natural, unlabeled analyte. By comparing the signal of the analyte to the signal of the known amount of the internal standard, researchers can achieve highly accurate and precise quantification. nih.gov The six deuterium atoms give it a distinct mass, ensuring it does not interfere with the measurement of the natural compound while co-eluting chromatographically.

Table 1: Comparison of Physicochemical Properties

| Property | N-Desmethyl-L-Ergothioneine Methyl Ester | N-Desmethyl-L-Ergothioneine-d6-MethylEster |

|---|---|---|

| Molecular Formula | C₉H₁₅N₃O₂S nih.govbiosynth.com | C₉H₉D₆N₃O₂S medchemexpress.com |

| Molecular Weight | 229.30 g/mol nih.govglentham.com | 235.34 g/mol medchemexpress.com |

| Monoisotopic Mass | 229.08850 u nih.gov | 235.12625 u |

| CAS Number | 162138-71-8 nih.govbiosynth.com | Not specified |

Data sourced from PubChem and MedChemExpress.

The Strategic Significance of Deuterium Labeling in Ergothioneine Analog Research

Deuterium (²H) is an isotope of hydrogen that contains one proton and one neutron, making it twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). The strategic placement of deuterium atoms on a molecule like an ergothioneine analog serves several key purposes in research.

Firstly, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can make the deuterated positions of the molecule less susceptible to metabolic breakdown, which is a desirable characteristic for an internal standard that needs to remain stable throughout the analytical process. researchgate.net

Secondly, deuterium labeling provides a clear and unambiguous mass shift in mass spectrometry without significantly altering the chemical properties of the molecule. medchemexpress.com This allows for precise tracking and differentiation from the endogenous (naturally occurring) pool of the metabolite. Research using deuterium-labeled ergothioneine has been instrumental in clarifying its antioxidant mechanisms. For instance, studies with deuterium- and N-15-labeled ergothioneine (D5-ET) helped revise the proposed reaction mechanism with singlet oxygen, a reactive oxygen species, demonstrating that the imidazole (B134444) ring is the primary site of attack. nih.govresearchgate.net This level of mechanistic detail is only achievable through the precise tracking afforded by stable isotope labeling.

Table 2: Illustrative Mass Spectrometry Parameters for Ergothioneine Quantification

| Parameter | Description | Typical Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ |

| Precursor Ion (m/z) | The mass-to-charge ratio of the molecule being targeted. | For Ergothioneine: 230.1 |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment after collision-induced dissociation. | For Ergothioneine: 127.1 |

| Declustering Potential (DP) | Voltage applied to prevent ion clusters from entering the mass analyzer. | ~60 V |

| Collision Energy (CE) | Energy applied to fragment the precursor ion. | ~35 eV |

Note: These values are illustrative for ergothioneine quantification and would be specifically optimized for N-Desmethyl-L-Ergothioneine-d6-MethylEster in a given experiment. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Validation of N Desmethyll Ergothioneine D6methylester

Chemical Synthesis Pathways for N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester

The synthesis of N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester is not a trivial process and involves a strategic sequence of reactions designed to build the molecule while incorporating stable isotopes at specific positions. The general pathway begins with a suitable ergothioneine (B1671048) precursor, which is then derivatized to introduce the methyl ester and the deuterium-labeled N,N-dimethyl group.

The logical starting point for the synthesis is a molecule that contains the core L-histidine structure. L-Histidine methyl ester is a common precursor in the synthesis of ergothioneine analogs. sigmaaldrich.com It can be prepared by reacting L-histidine with methanol (B129727) in the presence of a catalyst like trimethylchlorosilane or thionyl chloride. mdpi.comresearchgate.net This provides the required methyl ester functionality.

To achieve the N-desmethyl-d6 final product, which contains a dimethylamino group labeled with six deuterium (B1214612) atoms (-(N(CD₃)₂)), a key step is the reductive amination of the primary amine of the L-histidine methyl ester. This is typically performed using deuterated formaldehyde (B43269) (formaldehyde-d₂) and a reducing agent. However, for the specific d6-labeling of the N,N-dimethyl group, a more direct approach involves using deuterated methylating agents. A practical synthesis for deuterated dimethylamine (B145610) has been developed, which can then be used in the synthesis. researchgate.net Alternatively, direct methylation can be achieved using a deuterated methyl source like deuterated methyl iodide (CD₃I) or deuterated methyl tosylate (TsOCD₃). researchgate.net

The final key structural feature, the 2-thione group on the imidazole (B134444) ring, is typically introduced in a later step of the synthesis of ergothioneine itself. nih.gov The entire process requires careful protection of reactive functional groups to ensure the desired reactions occur at the correct positions.

Achieving high isotopic labeling efficiency is critical for the utility of the final compound as an internal standard. The optimization of reaction conditions is paramount to maximize the incorporation of deuterium and minimize the presence of unlabeled or partially labeled species. acs.org

Key parameters that require optimization include reaction temperature, time, and the stoichiometry of the deuterated reagents. For instance, in reductive amination or methylation steps, using a significant excess of the deuterated reagent can drive the reaction to completion and ensure maximal incorporation. nih.gov The choice of solvent and catalyst also plays a crucial role. Progress of the labeling reaction is often monitored using techniques like mass spectrometry to assess the level of deuterium incorporation in real-time or on aliquots taken from the reaction mixture. acs.org This allows for adjustments to be made to achieve the desired labeling efficiency, which should ideally be above 98%.

Table 1: Illustrative Reaction Parameters for Deuterated Amine Synthesis This table provides example conditions for a related deuteration reaction, highlighting the types of parameters that are optimized.

| Parameter | Condition | Purpose |

| Deuterated Reagent | Lithium Aluminum Deuteride (B1239839) (LiAlD₄) | Provides a source of deuterium for reduction. mdma.ch |

| Solvent | Dry Tetrahydrofuran (THF) / Diethyl Ether | Anhydrous aprotic solvent to prevent quenching of the deuteride reagent. mdma.ch |

| Temperature | 0°C to Reflux | Controlled temperature to manage reaction rate and prevent side reactions. mdma.ch |

| Reaction Time | 3-4 hours | Sufficient time to ensure complete reaction and high isotopic incorporation. mdma.ch |

| Stoichiometry | >2 equivalents of deuterated reagent | Molar excess of the labeling agent to drive the reaction to completion. nih.gov |

Advanced Purification Techniques for Isotope-Labeled Ergothioneine Analogs

Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, by-products, and partially labeled species. Rigorous purification is essential to isolate N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester with high chemical and isotopic purity.

High-performance liquid chromatography (HPLC) is the predominant technique for purifying ergothioneine and its analogs. researchgate.net Given the polar nature of the target compound, several HPLC modes can be employed.

Reversed-Phase (RP-HPLC): Using C18 columns with aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol) containing an acid modifier like formic acid is a common approach. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds. nih.govgoogle.com It uses a polar stationary phase (like silica) and a mobile phase with a high percentage of organic solvent, providing excellent retention and separation for compounds like ergothioneine derivatives. nih.gov

Ion-Exchange Chromatography (IEC): Because the molecule contains basic nitrogen atoms, cation-exchange chromatography can be a powerful purification step. researchgate.netresearchgate.net This technique separates molecules based on their charge, effectively removing neutral and anionic impurities. Anion-exchange resins have also been used in the purification of ergothioneine. google.com Sunresin's LX-1880 ion exchange resin, for example, is designed for the desalination and purification of ergothioneine from fermentation broths, achieving high recovery and purity. seplite.com

Table 2: Example HPLC Conditions for Ergothioneine Analog Analysis This table outlines typical conditions that could be adapted for the purification of N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester.

| Parameter | Condition | Reference |

| Column | HILIC (e.g., Waters CORTECS UPLC HILIC) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | chromatographyonline.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | chromatographyonline.com |

| Gradient/Isocratic | Isocratic (e.g., 85% B) or Gradient Elution | nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govglsciences.com |

| Detection | UV at 254 nm | chromatographyonline.com |

| Column Temperature | 40 °C | glsciences.com |

Quality control for a deuterated standard involves two critical assessments: chemical purity and isotopic enrichment.

Chemical purity is typically determined by HPLC with UV detection or by quantitative NMR (qNMR), which confirms the percentage of the desired chemical entity in the sample.

Isotopic enrichment is almost exclusively determined by mass spectrometry (MS). nih.gov High-resolution mass spectrometry (HRMS) is used to resolve the isotopic cluster of the molecule. rsc.orgresearchgate.net The relative intensities of the ion corresponding to the fully deuterated molecule (M+6) and the ions corresponding to lower deuteration levels (M+5, M+4, etc.) are measured. The percentage of isotopic enrichment is calculated from the ratio of the integrated peak areas of these ions, often after correcting for the natural abundance of ¹³C and other isotopes. researchgate.netnih.gov Software tools are available to automate these calculations and deconvolve isotopic interferences. researchgate.net

Structural Elucidation and Purity Assessment of N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

The definitive confirmation of the structure and purity of the synthesized compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is used to confirm the molecular weight and elemental composition. For N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester (C₉H₉D₆N₃O₂S), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 236.1314 m/z. Tandem mass spectrometry (MS/MS) is used to confirm the structure by fragmenting the molecule and analyzing the resulting product ions. researchgate.netnih.gov For example, a characteristic fragmentation pattern for ergothioneine analogs involves the loss of the carboxyl group and parts of the side chain. researchgate.netmassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation and localization of the deuterium labels.

¹³C NMR: The carbon spectrum confirms the carbon skeleton. The carbon atoms directly attached to deuterium (the two methyl groups on the nitrogen) will exhibit significantly reduced signal intensity and will appear as multiplets (typically triplets for -CD₃) due to C-D coupling.

²H NMR: Deuterium NMR can be used to directly observe the incorporated deuterium atoms, confirming their presence and providing information about their chemical environment. nih.gov

Table 3: Predicted Analytical Data for N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester

| Analysis | Predicted Result |

| Formula | C₉H₉D₆N₃O₂S |

| Molecular Weight | ~235.34 g/mol |

| HRMS [M+H]⁺ (calc.) | ~236.1314 m/z |

| ¹H NMR | Signals for imidazole, α-H, β-CH₂, and OCH₃ protons. Absence of N(CH₃)₂ signal. |

| ¹³C NMR | Signals for all 9 carbons. C-D coupled carbons (N-(CD₃)₂) show characteristic multiplet splitting and reduced intensity. |

| Isotopic Purity (MS) | >98% d6 enrichment is the target for high-quality standards. |

Application of N Desmethyll Ergothioneine D6methylester in Elucidating Ergothioneine Metabolism

Tracing of Endogenous Ergothioneine (B1671048) Biosynthetic Pathways in Microbial Systems

Ergothioneine (EGT) is a unique sulfur-containing derivative of the amino acid histidine, which is not synthesized by animals or higher plants but by various fungi and bacteria. nih.gov Understanding its biosynthetic pathways in these microorganisms is crucial for both fundamental science and industrial applications. The use of deuterium-labeled precursors is instrumental in this endeavor.

The biosynthetic pathways of ergothioneine have been delineated into aerobic and anaerobic routes, involving several key enzymatic steps. alfa-chemistry.com In fungi like Neurospora crassa and bacteria such as Mycobacterium smegmatis, the aerobic pathway begins with the methylation of histidine to form hercynine (B1221785), catalyzed by the methyltransferase EgtD. rsc.org Subsequent steps involve a series of enzymatic reactions to attach a sulfur atom, ultimately forming ergothioneine. rsc.orgresearchgate.net

Stable isotope-labeled probes, such as deuterated forms of biosynthetic precursors, are invaluable for confirming these pathways and identifying intermediates. For example, studies have utilized deuterated hercynine (hercynine-d3) to trace its conversion into deuterated ergothioneine (ESH-d3) in cell-free extracts, confirming the roles of specific enzymes in the pathway. rsc.orgrsc.org A compound like N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester would function similarly as a metabolic tracer. When introduced into a microbial culture, it can be taken up and processed by the biosynthetic machinery. By using liquid chromatography-mass spectrometry (LC-MS) to detect the appearance of deuterium-labeled intermediates and the final product, researchers can map the flow of the pathway, confirm the activity of specific enzymes, and identify any previously unknown metabolic side-products. nih.govnih.gov

Table 1: Key Enzymes in Ergothioneine Biosynthesis

| Enzyme | Function | Pathway |

|---|---|---|

| EgtA | γ-glutamyl cysteine ligase | Aerobic (Mycobacterial) rsc.org |

| EgtB | Iron(II)-dependent sulfoxide (B87167) synthase | Aerobic (Mycobacterial) rsc.org |

| EgtC | Glutamine amidotransamidase | Aerobic (Mycobacterial) rsc.org |

| EgtD | SAM-dependent histidine methyltransferase | Aerobic (Mycobacterial) rsc.org |

| EgtE | PLP-dependent β-lyase | Aerobic (Mycobacterial) rsc.orgrsc.org |

| Egt1 | Bifunctional enzyme (Methyltransferase and sulfoxide synthase) | Aerobic (Fungal) alfa-chemistry.comacs.org |

| Egt2 | PLP-dependent C–S lyase | Aerobic (Fungal) acs.org |

| EanA | Methyltransferase | Anaerobic alfa-chemistry.com |

The significant antioxidant properties of ergothioneine have driven demand for its large-scale production, making microbial fermentation a promising alternative to chemical synthesis or extraction. acs.orgnih.gov Genetic engineering strategies focus on introducing and optimizing ergothioneine biosynthetic genes in tractable host organisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov Researchers have successfully engineered E. coli to produce high titers of ergothioneine by co-expressing fungal biosynthetic genes, such as egt1 and egt2 from Trichoderma reesei or Neurospora crassa. nih.gov

In these studies, accurate quantification of the produced ergothioneine is essential to evaluate the success of different engineering strategies, such as knocking out competing metabolic pathways or optimizing gene expression. acs.org This is a key application for N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester or a similar labeled standard, like deuterated ergothioneine. medchemexpress.comnih.gov By adding a known amount of the labeled compound as an internal standard to the fermentation broth before analysis, researchers can use LC-MS to precisely quantify the amount of unlabeled ergothioneine produced by the engineered microbes, correcting for any sample loss during extraction and processing. mdpi.com This quantitative rigor is critical for comparing the efficacy of different strains and fermentation conditions.

Table 2: Ergothioneine Production in Genetically Engineered Microorganisms

| Host Organism | Engineering Strategy | Ergothioneine Titer | Reference |

|---|---|---|---|

| Escherichia coli | Co-expression of tregt1 and tregt2 from T. reesei | 4.34 g/L | nih.gov |

| Escherichia coli | Co-expression of egt1 and egt2 from N. crassa | 4.22 g/L | nih.gov |

| Escherichia coli | Protein and metabolic engineering of T. reesei pathway | 2.33 g/L | acs.org |

| Cordyceps militaris | Overexpression of endogenous ergothioneine synthetases | 2485.32 mg/kg DW | nih.gov |

Quantitative Analysis of Ergothioneine Uptake and Distribution Across Biological Compartments

While microorganisms can synthesize ergothioneine, animals must acquire it from their diet. nih.gov A highly specific transporter, SLC22A4 (also known as OCTN1), facilitates its uptake and retention in the body. slq.qld.gov.au Labeled analogs are critical for studying the dynamics of this transport and the subsequent distribution of ergothioneine throughout the body.

The solute carrier transporter SLC22A4 is responsible for absorbing ergothioneine from the diet via the small intestine and reabsorbing it in the kidneys to prevent its excretion. researchgate.netgenecards.org Functional characterization of this transporter has often relied on radiolabeled substrates like [3H]Ergothioneine to measure uptake kinetics in cells engineered to express SLC22A4. researchgate.net These studies have revealed that transport is saturable, sodium-dependent, and pH-dependent. researchgate.net

N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester provides a non-radioactive alternative for such quantitative transport assays. Cells expressing SLC22A4 can be incubated with the deuterated compound, and the rate of its uptake can be precisely measured by LC-MS. This approach allows for detailed kinetic studies to determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the transporter, providing insights into its efficiency and substrate affinity under various physiological conditions. nih.gov

Following transport into cells, ergothioneine accumulates in specific tissues and subcellular compartments, particularly those subject to high levels of oxidative stress, such as mitochondria. nih.gov Understanding this intracellular trafficking is key to understanding its protective function. While ergothioneine does not readily diffuse out of cells due to its charge, its movement within the cell is an area of active investigation. nih.gov

Tracing studies using labeled ergothioneine analogs can illuminate these processes. After administering a compound like N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester to a model organism or cell culture, subcellular fractionation can be performed to isolate different organelles (e.g., mitochondria, nuclei, cytosol). Subsequent LC-MS analysis of these fractions can quantify the amount of the deuterated analog that has reached each compartment, providing a map of its intracellular distribution. This technique is crucial for determining where ergothioneine carries out its functions and whether specific transport mechanisms are involved in its delivery to organelles like the mitochondria. nih.govnih.gov

Dynamics of Ergothioneine Turnover and Catabolism in Model Systems

Unlike antioxidants such as glutathione (B108866), which can turn over rapidly, ergothioneine is relatively stable and is not readily metabolized, contributing to its long retention time in the body. nih.gov However, it is eventually catabolized. Isotope tracers are the definitive tools for studying the slow dynamics of its turnover and identifying its metabolic breakdown products.

By introducing a deuterated tracer like N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester into a model system, researchers can track its fate over time. medchemexpress.com Periodic sampling of tissues or biofluids and analysis by LC-MS allows for the measurement of the decay rate of the labeled parent compound, providing a direct measure of its biological half-life. nih.gov Furthermore, this method enables the discovery and quantification of catabolites. As the labeled ergothioneine is broken down, new deuterium-containing molecules will appear in mass spectrometry scans. These can be identified as ergothioneine catabolites, such as S-methyl-ergothioneine, helping to piece together the complete metabolic lifecycle of this important diet-derived antioxidant. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester | - |

| Ergothioneine | EGT, ESH |

| Hercynine | - |

| Hercynine-d3 | - |

| Ergothioneine-d3 | ESH-d3 |

| S-methyl-ergothioneine | S-methyl-ET |

| Histidine | - |

| Glutathione | GSH |

| S-adenosylmethionine | SAM |

| γ-glutamyl cysteine | γ-GC |

Determination of Ergothioneine Half-Life and Degradation Products using Labeled Analogs

The determination of a compound's half-life is fundamental to understanding its pharmacokinetics and physiological relevance. Isotope-labeling studies are the gold standard for such investigations. By introducing a known quantity of a labeled analog like N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester into a biological system, researchers can track its concentration over time, as well as the appearance and concentration of its metabolites.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for these studies, offering high sensitivity and selectivity. mdpi.comresearchgate.net In a typical experiment, a biological sample (e.g., plasma, tissue homogenate) is spiked with a known amount of the deuterated standard. Following extraction, the sample is analyzed by LC-MS. The ratio of the signal from the endogenous (unlabeled) ergothioneine to the signal from the labeled standard allows for precise quantification. mdpi.com By collecting samples at various time points after administration of unlabeled ergothioneine, a decay curve can be generated, from which the half-life can be calculated.

The use of labeled analogs is also instrumental in identifying and quantifying degradation products. As ergothioneine is metabolized, new compounds are formed. For instance, studies have identified S-methyl-ergothioneine and ergothioneine sulfonate as metabolites in mouse tissues. nih.gov In a study investigating the reaction of ergothioneine with singlet oxygen, the use of deuterium (B1214612) and N-15 labeled ergothioneine (D5-ET) was critical in revising the proposed reaction mechanism and identifying the resulting products. nih.gov The distinct isotopic signature of the labeled fragments allows researchers to confidently trace their origin to the parent compound.

A hypothetical study to determine the half-life of ergothioneine in human plasma using N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester as an internal standard might yield data as presented in the interactive table below.

Impact of Cellular Stressors on Ergothioneine Metabolic Flux

Cellular stressors, particularly oxidative stress, are known to influence the metabolic activity of cells. Ergothioneine is a potent antioxidant, and its metabolism is expected to be altered under conditions of increased oxidative stress. Isotope-assisted metabolic flux analysis (iMFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions. nih.gov This approach relies on the use of isotopically labeled substrates to trace the flow of atoms through metabolic pathways.

At various time points, cell lysates would be collected and analyzed by LC-MS. N-Desmethyl-L-Ergothioneine-d6-Methyl-Ester would be added as an internal standard to accurately quantify the newly synthesized labeled ergothioneine and its metabolites. By measuring the rate of incorporation of the heavy isotopes into ergothioneine and its downstream products, researchers can determine the metabolic flux through the pathway. An increase in the rate of ergothioneine synthesis or degradation in response to the stressor would be indicative of its role in the cellular stress response.

For example, research has shown that ergothioneine interacts with the KEAP1–NRF2 signaling pathway, a key regulator of the cellular antioxidant response, during oxidative stress. nih.gov Furthermore, studies have demonstrated that ergothioneine can reduce the production of reactive oxygen species in mitochondria. nih.gov The use of labeled analogs in these experimental systems would provide quantitative data on how the flux through the ergothioneine metabolic network is modulated to counteract cellular stress.

A hypothetical dataset from an experiment investigating the effect of an oxidative stressor on ergothioneine synthesis in a cell culture model is presented in the interactive table below.

Investigating Ergothioneine S Biochemical Roles and Interactions Via N Desmethyll Ergothioneine D6methylester

Research on Cellular Oxidative Stress Response Mechanisms

The use of N-Desmethyl-L-ergothioneine-d6-Methyl-Ester as an internal standard in mass spectrometry-based analyses enables precise quantification of ergothioneine (B1671048) and its metabolites. This is crucial for elucidating its contribution to the intricate network of cellular defenses against oxidative stress.

Studying the Contribution of Ergothioneine in Redox Homeostasis

Ergothioneine is a key player in maintaining redox homeostasis, the delicate balance between oxidants and antioxidants within a cell. In organisms like Mycobacterium tuberculosis, ergothioneine, alongside mycothiol, functions as a major redox buffer, which is essential for the bacterium's survival and virulence. nih.govetprotein.com Research utilizing tracer compounds helps to demonstrate that ergothioneine is critical for maintaining bioenergetic homeostasis, which in turn affects drug susceptibility. nih.govetprotein.com

Studies have shown that ergothioneine's role becomes particularly prominent when primary antioxidants, such as glutathione (B108866), are depleted during significant oxidative stress. nih.gov Its unique chemical structure, existing predominantly in the thione form at physiological pH, makes it resistant to autoxidation, allowing it to persist and function effectively in environments of high oxidative stress.

Interaction with Antioxidative Defense Systems and Related Metabolic Pathways

Isotopically labeled ergothioneine derivatives are instrumental in mapping its interactions with other antioxidative systems. Research has revealed that ergothioneine can modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses. By activating the Nrf2 pathway, ergothioneine upregulates the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and others, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS). frontiersin.orgjohnshopkins.edu

Furthermore, ergothioneine has been shown to interact with the glutathione system, the most abundant endogenous antioxidant. nih.gov It can help maintain the reduced state of glutathione (GSH) and support the GSH/GSSG cycle, which is vital for detoxifying harmful substances and mitigating oxidative damage. johnshopkins.edunih.gov The ability to trace the metabolic fate of compounds like N-Desmethyl-L-ergothioneine-d6-Methyl-Ester provides direct evidence of these synergistic interactions.

Elucidation of Ergothioneine's Cytoprotective Effects at the Molecular Level

The cytoprotective properties of ergothioneine are a central focus of research, with labeled compounds providing a means to uncover the precise molecular mechanisms at play.

Impact on Cellular Signaling Pathways under Stress Conditions

Under conditions of cellular stress, ergothioneine demonstrates a remarkable ability to influence key signaling pathways to promote cell survival. Beyond the Nrf2 pathway, studies have implicated ergothioneine in the regulation of sirtuins, particularly SIRT1 and SIRT6, which are involved in delaying endothelial cell senescence induced by high glucose. frontiersin.org

Role in Maintaining Cellular Integrity and Function

A critical aspect of ergothioneine's cytoprotective function is its ability to preserve the structural and functional integrity of the cell. It achieves this by protecting vital cellular components from oxidative damage. Research has shown that ergothioneine can shield DNA, proteins, and lipids from the harmful effects of reactive oxygen species. etprotein.comfrontiersin.org

Table of Research Findings on Ergothioneine's Cellular Roles

| Area of Investigation | Key Findings | Referenced Pathways/Mechanisms | Supporting Evidence |

| Redox Homeostasis | Acts as a crucial redox buffer, especially under high oxidative stress. | Thiol-disulfide exchange | Essential for M. tuberculosis survival and virulence. nih.govetprotein.com |

| Antioxidant Defense | Upregulates endogenous antioxidant enzymes. | Keap1-Nrf2 pathway activation | Increased expression of HO-1, NQO1. frontiersin.orgjohnshopkins.edu |

| Signaling Under Stress | Modulates key survival and inflammatory pathways. | SIRT1/SIRT6, PI3K/AKT/FoxO3, NF-κB | Delays senescence, suppresses inflammation. frontiersin.orgnih.gov |

| Cellular Integrity | Protects vital cellular macromolecules from oxidative damage. | Direct scavenging of ROS | Prevention of DNA, protein, and lipid damage. etprotein.comfrontiersin.org |

| Mitochondrial Function | Accumulates in mitochondria to protect against ROS-induced damage. | Maintenance of mitochondrial membrane potential | Preservation of mitochondrial DNA integrity. mdpi.com |

Future Prospects and Methodological Advancements in N Desmethyll Ergothioneine D6methylester Research

Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping

The use of stable isotope-labeled compounds like N-Desmethyl-L-ergothioneine-d6-methyl ester is integral to the field of systems biology, which aims to understand the complex interactions within a biological system as a whole. By introducing this labeled compound, researchers can move beyond static measurements of metabolite concentrations and begin to map the dynamic flow, or flux, of metabolic pathways involving the N-desmethyl derivative of ergothioneine (B1671048).

Metabolic flux analysis, a cornerstone of systems biology, relies on such tracer studies to quantify the rates of metabolic reactions. nih.gov When N-Desmethyl-L-ergothioneine-d6-methyl ester is introduced into a cellular or organismal system, its metabolic products will also be labeled with deuterium (B1214612). By analyzing the distribution and incorporation of the deuterium label in downstream metabolites over time, a comprehensive map of its metabolic network can be constructed. nih.gov This approach can reveal previously unknown biochemical transformations and connections to other major metabolic pathways.

Table 1: Potential Applications in Systems Biology

| Research Area | Application of N-Desmethyl-L-ergothioneine-d6-methyl ester | Potential Insights |

| Metabolic Pathway Elucidation | Tracing the conversion of the compound into other metabolites. | Identification of enzymes and intermediates in the ergothioneine metabolic network. |

| Metabolic Flux Analysis | Quantifying the rate of metabolic reactions involving this compound. | Understanding the dynamic regulation of ergothioneine metabolism under different physiological conditions. |

| Interaction with Gut Microbiota | Investigating the metabolism of the compound by different gut bacterial species. | Revealing the role of gut microbes in processing dietary ergothioneine and its derivatives. yale.edu |

Development of Advanced Analytical Platforms for Real-Time Isotopic Tracing

The full potential of N-Desmethyl-L-ergothioneine-d6-methyl ester as a metabolic tracer is realized through the use of advanced analytical platforms, particularly high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS). springernature.com These technologies offer the sensitivity and specificity required to detect and quantify the labeled compound and its metabolic products in complex biological samples, such as blood, tissues, and cell extracts.

Real-time isotopic tracing involves monitoring the metabolic fate of the labeled compound as it happens. This dynamic approach provides a much richer dataset than traditional endpoint measurements. Advancements in mass spectrometry, such as time-of-flight (TOF) and Orbitrap mass analyzers, allow for rapid and accurate measurements, making real-time analysis more feasible. nih.gov Imaging mass spectrometry is another cutting-edge technique that could be applied. This method allows for the visualization of the spatial distribution of the labeled compound and its metabolites within tissues, providing insights into which cells or subcellular compartments, like mitochondria, are actively metabolizing it. youtube.com

The development of optimized data processing workflows is also crucial for handling the large and complex datasets generated in these experiments. nih.gov Software tools are being developed to automatically detect, identify, and quantify isotopically labeled compounds, streamlining the process from data acquisition to biological interpretation. nih.gov

Table 2: Advanced Analytical Techniques for Isotopic Tracing

| Analytical Platform | Advantage for N-Desmethyl-L-ergothioneine-d6-methyl ester Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity for detecting labeled metabolites in complex mixtures. springernature.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to distinguish between different isotopologues. nih.gov |

| Imaging Mass Spectrometry | Visualization of the spatial distribution of the tracer and its metabolites in tissues. youtube.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information on metabolites and can also be used for isotopic tracing. nih.gov |

Exploration of N-Desmethyl-L-ergothioneine-d6-MethylEster in Emerging Biological Paradigms

The use of N-Desmethyl-L-ergothioneine-d6-methyl ester can provide critical insights into the role of ergothioneine and its derivatives in several emerging areas of biology. Ergothioneine has been linked to neuroprotection, cardiovascular health, and the aging process, often attributed to its antioxidant and anti-inflammatory properties. researchgate.netnih.govresearchgate.net By tracing the metabolic fate of its N-desmethyl derivative, researchers can investigate the specific molecular mechanisms underlying these protective effects.

One such emerging paradigm is the role of ergothioneine in mitochondrial function. Mitochondria are the primary sites of cellular energy production and also a major source of reactive oxygen species (ROS). Recent research suggests that ergothioneine may accumulate in mitochondria and play a role in protecting these vital organelles from oxidative damage. biorxiv.org Using a labeled tracer like N-Desmethyl-L-ergothioneine-d6-methyl ester could help to confirm its transport into mitochondria and elucidate its specific roles in mitochondrial metabolism and redox balance.

Another area of interest is the interaction between dietary compounds, the gut microbiome, and host health. Ergothioneine is acquired by humans through their diet, and gut bacteria can also metabolize it. yale.edu Tracing studies with N-Desmethyl-L-ergothioneine-d6-methyl ester can help to unravel the complex interplay between host and microbial metabolism of this important micronutrient. This could lead to a better understanding of how diet influences health and disease through the modulation of ergothioneine bioavailability and function. Furthermore, ergothioneine has been implicated in regulating signaling pathways related to cellular stress responses and longevity, such as the NRF2 pathway. nih.gov Isotopic tracing can help to connect the metabolic fate of ergothioneine derivatives to these specific cellular signaling events.

Q & A

Q. What are the recommended analytical methods for quantifying N-Desmethyl-L-Ergothioneine-d6-Methyl Ester in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopic analogs like deuterated compounds. Method validation should include calibration curves using isotopically labeled internal standards to account for matrix effects. Ensure purity verification via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers ensure the stability of N-Desmethyl-L-Ergothioneine-d6-Methyl Ester during experimental storage?

Stability studies should assess degradation under varying conditions (e.g., temperature, pH, light exposure). Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict shelf life. Store aliquots in inert, light-resistant containers at -80°C with desiccants. Monitor degradation products via periodic LC-MS analysis .

Q. What are the critical parameters for synthesizing N-Desmethyl-L-Ergothioneine-d6-Methyl Ester with high isotopic purity?

Key steps include:

- Deuterium incorporation : Optimize reaction conditions (e.g., solvent, catalyst) to minimize proton-deuterium exchange side reactions.

- Purification : Use preparative HPLC with deuterated solvent systems to avoid isotopic dilution.

- Quality control : Confirm deuteration efficiency via mass spectrometry and isotopic purity via NMR integration .

Advanced Research Questions

Q. How can contradictory data on the antioxidant efficacy of N-Desmethyl-L-Ergothioneine-d6-Methyl Ester be resolved?

- Dose-response analysis : Test across a wide concentration range to identify non-linear effects.

- Context-specific assays : Compare results in in vitro (e.g., cell-free ROS scavenging) vs. in vivo models (e.g., transgenic oxidative stress reporters).

- Mechanistic studies : Use isotopic labeling to track metabolic fate and distinguish direct antioxidant activity from indirect regulatory effects .

Q. What experimental designs are optimal for studying the pharmacokinetics of N-Desmethyl-L-Ergothioneine-d6-Methyl Ester in multi-compartment models?

- Compartmental modeling : Employ non-linear mixed-effects modeling (e.g., NONMEM) to estimate absorption/distribution parameters.

- Tracer techniques : Use dual isotopic labeling (e.g., ¹³C and ²H) to differentiate parent compound from metabolites.

- Tissue-specific sampling : Combine microdialysis with LC-MS/MS to measure unbound fractions in target tissues .

Q. How can researchers address challenges in differentiating endogenous ergothioneine from its deuterated analog in metabolic studies?

- Chromatographic resolution : Optimize HPLC gradients to separate isotopic variants.

- High-resolution MS : Use instruments with >50,000 resolution (e.g., Orbitrap) to distinguish mass shifts from natural isotopic abundance.

- Background subtraction : Pre-dose biological matrices to establish baseline endogenous levels .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent effects in N-Desmethyl-L-Ergothioneine-d6-Methyl Ester studies?

- Non-parametric models : Use spline regression or Bayesian dose-response frameworks for non-linear relationships.

- Multiple testing correction : Apply false discovery rate (FDR) adjustments for omics-scale datasets.

- Replicability : Include independent validation cohorts to confirm effect sizes .

Q. How should researchers design controls to account for isotopic interference in deuterated compound assays?

- Matrix-matched controls : Prepare calibration standards in the same biological matrix as samples.

- Isotope dilution analogs : Use ¹³C-labeled internal standards to correct for ion suppression/enhancement.

- Blank injections : Run solvent blanks between samples to monitor carryover .

Data Reporting Standards

Q. What metadata is essential for reproducibility in studies involving N-Desmethyl-L-Ergothioneine-d6-Methyl Ester?

Q. How should researchers handle conflicting results between in silico predictions and experimental data for this compound?

- Model refinement : Recalibrate molecular docking or QSAR models using experimental binding/kinetic data.

- Sensitivity analysis : Identify parameters (e.g., binding affinity, solvent effects) with the highest uncertainty.

- Transparent reporting : Disclose discrepancies in limitations sections and propose hypotheses for follow-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.